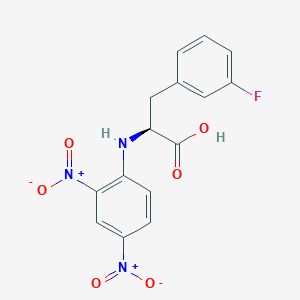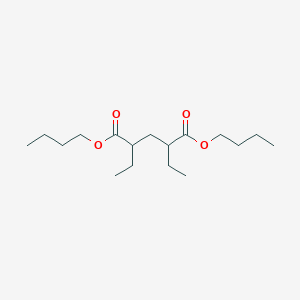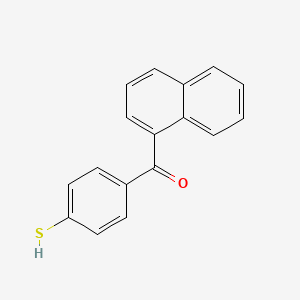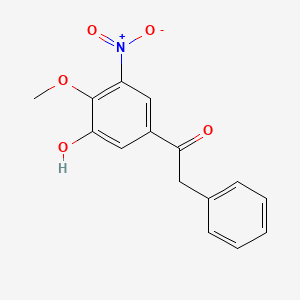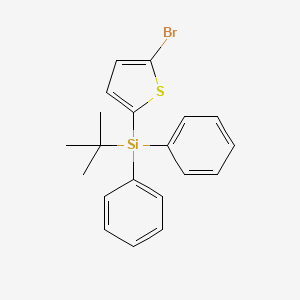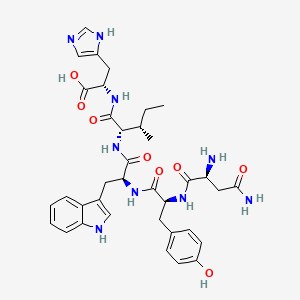![molecular formula C23H20NOPS B14246674 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole CAS No. 402757-85-1](/img/structure/B14246674.png)
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a diphenylphosphanyl group and a sulfinyl group derived from 4-methylbenzenesulfinyl
Méthodes De Préparation
The synthesis of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, often using diphenylphosphine as a reagent.
Sulfinylation: The sulfinyl group is introduced through a sulfinylation reaction, typically using a sulfinyl chloride derivative of 4-methylbenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole involves its interaction with molecular targets through its phosphanyl and sulfinyl groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,3-Bis(diphenylphosphino)propane: Used as a ligand in coordination chemistry and catalysis.
1,4-Bis(diphenylphosphino)butane: Also used in catalysis, particularly in Suzuki and Heck reactions.
N,N-Bis(diphenylphosphino)amine: Another ligand with applications in catalysis and material science.
Propriétés
Numéro CAS |
402757-85-1 |
|---|---|
Formule moléculaire |
C23H20NOPS |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
[2-[(S)-(4-methylphenyl)sulfinyl]pyrrol-1-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H20NOPS/c1-19-14-16-22(17-15-19)27(25)23-13-8-18-24(23)26(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18H,1H3/t27-/m0/s1 |
Clé InChI |
AJRZHERVEJESCQ-MHZLTWQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


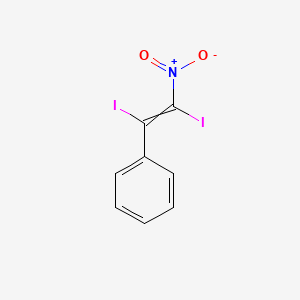


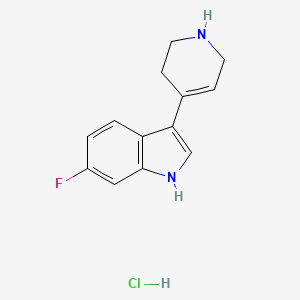
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
